Cas no 89483-09-0 (Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate)

Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate is a specialized organic compound primarily used in peptide synthesis and pharmaceutical research. Its key advantages include enhanced solubility and stability due to the dicyclohexylamine counterion, facilitating efficient handling and storage. The tert-butoxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, making it valuable for controlled synthetic processes. The cyclopropyl moiety contributes to structural rigidity, potentially improving binding affinity in target applications. This compound is particularly useful in the preparation of modified amino acid derivatives, offering versatility in medicinal chemistry and drug development. Its well-defined reactivity profile makes it a reliable intermediate for complex organic transformations.
Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate structure
89483-09-0 structure
Product Name:Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate
CAS No:89483-09-0
MF:C23H42N2O4
MW:410.59058713913
MDL:MFCD02259470
CID:61280
Update Time:2025-10-22

Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate Chemical and Physical Properties

Names and Identifiers

    • (R)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid
    • Boc-D-Cyclopropylalanine-DCHA
    • BOC-D-Cyclopropylalanine
    • Boc-b-cyclopropyl-D-Ala-OH · DCHA
    • Boc-D-cyclopropylalanine dicyclohexylaMMoniuM salt
    • Boc-β-cyclopropyl-D-alanine·DCHA
    • Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate
    • Boc-D-Cyclopropylalanine•DCHA
    • Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate
    • C23H42N2O4
    • N-cyclohexylcyclohexanamine; 3-cyclopropyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoic acid
    • N-cyclohexylcyclohexanamine; 3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • AK111360
    • Boc-L-CyclopropylalanineDCHA
    • boc-beta-cyclopropyl-ala-oh dcha
    • N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • AK32
    • MDL: MFCD02259470
    • Inchi: 1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.1/s1
    • InChI Key: MQINYDUVLDJIAC-NIFFTEIASA-N
    • SMILES: OC([C@@H](CC1CC1)NC(=O)OC(C)(C)C)=O.N(C1CCCCC1)C1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 394
  • Topological Polar Surface Area: 87.7

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Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate Suppliers

Amadis Chemical Company Limited
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(CAS:89483-09-0)Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate
Order Number:A848407
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:19
Price ($):201.0
Email:sales@amadischem.com

Additional information on Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate

Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate (CAS No. 89483-09-0): A Comprehensive Overview in Modern Chemical Biology

The compound Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate, identified by its CAS number 89483-09-0, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This intricate molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. Its unique combination of functional groups, including the tert-butoxycarbonyl (Boc) protecting group and the cyclopropyl moiety, makes it a versatile intermediate in the synthesis of biologically active compounds.

In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of novel scaffolds that can enhance drug efficacy and reduce side effects. The structural features of Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate align well with these objectives, offering a platform for the design of next-generation therapeutics. The presence of the Boc group not only facilitates selective protection of amino functions during synthetic pathways but also improves the stability of intermediates, which is crucial for large-scale production.

One of the most compelling aspects of this compound is its utility in the development of protease inhibitors. Proteases play a pivotal role in numerous biological processes, and their inhibition is often a key strategy in treating diseases such as cancer, inflammation, and viral infections. The cyclopropyl group, in particular, has been shown to enhance binding affinity to target enzymes by introducing steric hindrance that optimizes interactions with the active site. This feature has been leveraged in recent studies to develop potent inhibitors with improved pharmacokinetic profiles.

Recent research published in leading journals highlights the application of Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate in the synthesis of novel kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is implicated in various diseases. By incorporating this compound into drug candidates, researchers have been able to achieve higher selectivity and lower toxicity compared to traditional kinase inhibitors. The Boc group also allows for easy removal under mild acidic conditions, enabling further functionalization and optimization.

The versatility of this compound extends beyond protease inhibition. Its structural motif has been explored in the development of antimicrobial agents, where it exhibits promising activity against resistant bacterial strains. The cyclopropyl group disrupts bacterial cell wall synthesis, while the Boc-protected amino group enhances solubility and bioavailability. These findings underscore the compound's potential as a lead molecule in combating antibiotic-resistant pathogens.

In addition to its applications in drug discovery, Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate has found utility in materials science. Its ability to form stable complexes with metal ions has led to innovative applications in catalysis and polymer chemistry. The Boc group provides a stable anchoring point for coordination with transition metals, facilitating catalytic reactions that would otherwise be challenging to achieve.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The use of palladium-catalyzed cross-coupling reactions has enabled the efficient assembly of complex cyclic structures. Additionally, asymmetric synthesis techniques have been employed to introduce chirality into the molecule, which is critical for achieving enantiopure drug candidates with optimal biological activity.

The future prospects for Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate are vast and exciting. As our understanding of biological pathways continues to evolve, new opportunities for therapeutic intervention will emerge. This compound serves as a testament to the power of molecular design in addressing complex diseases and underscores the importance of interdisciplinary collaboration between chemists and biologists.

In conclusion, Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate (CAS No. 89483-09-0) is a multifaceted molecule with significant implications for chemical biology and pharmaceutical science. Its unique structural features and functional groups make it an invaluable tool for drug discovery, materials science, and synthetic chemistry. As research progresses, we can anticipate even more innovative applications that will further solidify its role as a cornerstone compound in modern chemical biology.

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Amadis Chemical Company Limited
(CAS:89483-09-0)Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate
A848407
Purity:99%
Quantity:5g
Price ($):201.0
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